3,5-Di-tert-butyl-4-hydroxybenzonitrile chemical properties
3,5-Di-tert-butyl-4-hydroxybenzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
3,5-Di-tert-butyl-4-hydroxybenzonitrile, also known as 2,6-di-tert-butyl-4-cyanophenol, is a sterically hindered phenolic compound that has attracted significant interest in materials science, organic synthesis, and pharmacology. Its unique molecular architecture, characterized by a hydroxyl group flanked by two bulky tert-butyl groups and an electron-withdrawing nitrile group, imparts a compelling portfolio of chemical properties. This guide provides an in-depth analysis of its physicochemical characteristics, antioxidant mechanism, synthesis, and key applications, offering a technical resource for researchers, chemists, and professionals in drug development.
Core Molecular and Physicochemical Properties
3,5-Di-tert-butyl-4-hydroxybenzonitrile (DBHBN) is a solid, crystalline organic compound at room temperature.[1] The defining features of its structure are the phenolic hydroxyl (-OH) group, the nitrile (-C≡N) group, and two tert-butyl groups positioned ortho to the hydroxyl group.[1] The bulky tert-butyl groups exert significant steric hindrance around the hydroxyl group, which is fundamental to the molecule's stability and reactivity.[1] This steric shielding reduces the reactivity of the hydroxyl group while enhancing its efficacy as a radical scavenger.[1][2] The nitrile group, being a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.[2]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,5-Di-tert-butyl-4-hydroxybenzonitrile | [2][3] |
| Synonyms | 2,6-Bis(tert-butyl)-4-cyanophenol | [4] |
| CAS Number | 1988-88-1 | [1][3][5] |
| Molecular Formula | C₁₅H₂₁NO | [1][2][3] |
| Molecular Weight | 231.33 g/mol | [2][6] |
| Appearance | Faint yellow crystalline solid | [1] |
| Melting Point | 141-144 °C | [2][4] |
| Solubility | Low aqueous solubility; soluble in organic solvents | [1][2] |
| LogP (Octanol/Water) | 3.86 (Moderate Lipophilicity) | [2] |
Visualization: Molecular Structure
Caption: Molecular structure of 3,5-Di-tert-butyl-4-hydroxybenzonitrile.
Reactivity and Mechanism of Action
The chemical behavior of DBHBN is dominated by the interplay between its three functional groups.
Antioxidant Activity: A Radical Scavenging Mechanism
The primary and most studied property of DBHBN is its activity as an antioxidant.[1][2] Like other hindered phenols such as Butylated Hydroxytoluene (BHT), DBHBN functions by donating the hydrogen atom from its hydroxyl group to neutralize free radicals.[2] This process terminates the radical chain reactions that lead to oxidative degradation of materials like polymers and cellular damage in biological systems.[2]
The mechanism proceeds in two critical steps:
-
Hydrogen Atom Transfer (HAT): DBHBN intercepts a free radical (R•), donating its phenolic hydrogen to terminate the radical.
-
Radical Stabilization: A resonance-stabilized phenoxy radical is formed. The steric hindrance provided by the adjacent tert-butyl groups prevents this new radical from participating in further chain reactions, effectively taking it out of circulation.
Derivatives of BHT containing a nitrile group, such as DBHBN, have been shown to exhibit superior radical scavenging activity compared to BHT itself.[2]
Visualization: Antioxidant Radical Scavenging Workflow
Caption: Hydrogen Atom Transfer (HAT) mechanism of DBHBN.
Other Chemical Reactions
Beyond its antioxidant function, DBHBN can participate in several other chemical reactions:
-
Oxidation: Under strong oxidizing conditions, the compound can be oxidized to form quinone-type structures.[2]
-
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂), providing a pathway to synthesize novel derivatives.[2]
-
Substitution: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively, allowing for the modification of the molecule's properties, such as its solubility or lipophilicity.[2]
Synthesis Pathways
3,5-Di-tert-butyl-4-hydroxybenzonitrile is typically synthesized from precursors derived from 2,6-di-tert-butylphenol. A related and commercially important compound is 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which serves as a versatile starting material for various derivatives, including chalcones and flavanones with demonstrated antioxidant properties.[7] The synthesis of these building blocks often involves the electrophilic substitution of 2,6-di-tert-butylphenol.
Visualization: Generalized Synthesis Logic
Caption: Conceptual workflow for the synthesis of DBHBN.
Applications in Research and Industry
The unique properties of DBHBN make it a valuable compound in several fields.
-
Polymer and Plastics Stabilization: Its primary industrial use is as an antioxidant to prevent oxidative degradation in polymers and plastics, enhancing their thermal stability and lifespan.[1][2]
-
Pharmaceutical and Drug Development: DBHBN is explored as a promising scaffold in medicinal chemistry.[2] Its established antioxidant and anti-inflammatory activities make it a candidate for developing novel therapeutics for diseases associated with oxidative stress.[2] The nitrile group can also serve as a key interaction point with biological targets.[2]
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a standard method to evaluate the antioxidant activity of 3,5-Di-tert-butyl-4-hydroxybenzonitrile. The assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is monitored by the decrease in its absorbance at ~517 nm.
Objective: To quantify the free radical scavenging capacity of DBHBN.
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzonitrile (DBHBN)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Volumetric flasks, pipettes, and cuvettes
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Stock Solutions:
-
DBHBN Stock (1 mg/mL): Accurately weigh 10 mg of DBHBN and dissolve it in 10 mL of methanol in a volumetric flask.
-
DPPH Stock (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask. Wrap the flask in aluminum foil to protect it from light.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the DBHBN stock solution in methanol to obtain different concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Pipette 1.0 mL of the DPPH stock solution into a series of test tubes.
-
Add 1.0 mL of each DBHBN dilution to the respective test tubes.
-
Prepare a "blank" sample by mixing 1.0 mL of methanol with 1.0 mL of the DBHBN solution (at the highest concentration).
-
Prepare a "control" sample by mixing 1.0 mL of the DPPH stock solution with 1.0 mL of methanol.
-
Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to measure absorbance at 517 nm.
-
Use the blank sample to zero the spectrophotometer.
-
Measure the absorbance of the control sample and all test samples.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control sample and A_sample is the absorbance of the test sample.
-
-
-
Data Analysis:
-
Plot the % Inhibition against the concentration of DBHBN to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
Safety and Handling
3,5-Di-tert-butyl-4-hydroxybenzonitrile is a chemical that must be handled with appropriate care in a laboratory setting.
-
Hazards: May be harmful if swallowed or in contact with skin.[5][8] Causes skin and serious eye irritation.[5][9] May also cause respiratory irritation.[5][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[5][8] Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Handling: Avoid breathing dust.[8] Wash hands thoroughly after handling.[8] Keep away from incompatible materials such as strong acids and bases.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
References
- Benchchem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1.
- CymitQuimica. (n.d.). CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile.
-
Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3,5-DI-TERT-BUTYL-4-HYDROXYBENZONITRILE | CAS 1988-88-1. Retrieved from [Link]
-
Nikolaidis, M. G., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC - NIH. Retrieved from [Link]
Sources
- 1. CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-DI-TERT-BUTYL-4-HYDROXYBENZONITRILE | CAS 1988-88-1 [matrix-fine-chemicals.com]
- 4. CAS 1988-88-1 | 4737-1-X5 | MDL MFCD00156137 | 3,5-Bis(tert-butyl)-4-hydroxybenzonitrile | SynQuest Laboratories [synquestlabs.com]
- 5. 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
